molecular formula C20H23NO2S B14527053 2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole CAS No. 62725-22-8

2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole

Cat. No.: B14527053
CAS No.: 62725-22-8
M. Wt: 341.5 g/mol
InChI Key: YFEXKCLUGOVHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a hexyloxy group attached to the phenyl ring and a methoxy group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Hexyloxy Group: The hexyloxy group can be attached to the phenyl ring through an etherification reaction using hexyloxy bromide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Brominated or nitrated benzothiazole derivatives.

Scientific Research Applications

2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Phenylbenzothiazole: Lacks the hexyloxy and methoxy groups, resulting in different chemical and biological properties.

    2-[4-(Methoxy)phenyl]-6-methoxybenzothiazole: Similar structure but with a methoxy group instead of a hexyloxy group, leading to different solubility and reactivity.

    2-[4-(Hexyloxy)phenyl]benzothiazole:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62725-22-8

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-(4-hexoxyphenyl)-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C20H23NO2S/c1-3-4-5-6-13-23-16-9-7-15(8-10-16)20-21-18-12-11-17(22-2)14-19(18)24-20/h7-12,14H,3-6,13H2,1-2H3

InChI Key

YFEXKCLUGOVHRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.